(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate

Organometallic Chemistry Oxidative Addition Glycosyl Halide Reactivity

(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate, commonly known as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose, CAS 572-09-8), is a peracetylated glycosyl bromide that serves as a fundamental glycosyl donor in carbohydrate chemistry. This compound features a bromine atom at the anomeric carbon, which acts as an excellent leaving group, facilitating nucleophilic substitution reactions to form glycosidic bonds with high stereocontrol.

Molecular Formula C14H19BrO9
Molecular Weight 411.2
Cat. No. B1192040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate
Synonyms2,3,4,6-tetra-o-acetyl-alpha-galactosylpyranosyl bromide
Molecular FormulaC14H19BrO9
Molecular Weight411.2
Structural Identifiers
SMILESBr[C@@H]1[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@@H](OC(C)=O)[C@@H](COC(C)=O)O1
InChIInChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11?,12?,13?,14+/m1/s1
InChIKeyCYAYKKUWALRRPA-BSZWHHKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(3,4,5-Triacetyloxy-6-bromooxan-2-yl)methyl acetate: A Versatile Acetobromo Glycosyl Donor for Stereoselective Oligosaccharide Synthesis


(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate, commonly known as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose, CAS 572-09-8), is a peracetylated glycosyl bromide that serves as a fundamental glycosyl donor in carbohydrate chemistry . This compound features a bromine atom at the anomeric carbon, which acts as an excellent leaving group, facilitating nucleophilic substitution reactions to form glycosidic bonds with high stereocontrol [1]. It is widely utilized in the Koenigs–Knorr reaction and its variants for the synthesis of β-glucosides, oligosaccharides, and glycoconjugates, with a molecular weight of 411.20 g/mol and a melting point of 87–92 °C .

WorkflowKoenigs–Knorr glycosylation and related stereocontrolled glycosidic bond formations
Donor typePeracetylated α-D-glucosyl bromide with labile anomeric leaving group
Stereochemical contextGluco-configuration provides predictable anomeric outcome and regioselectivity profile

Why Generic Substitution of (3,4,5-Triacetyloxy-6-bromooxan-2-yl)methyl acetate with Other Acetobromo Sugars Compromises Reaction Outcomes


While several acetobromo sugar derivatives share the same molecular formula (C₁₄H₁₉BrO₉), their stereochemical configuration at C2, C3, C4, and C5 dictates profoundly different reactivity, stereoselectivity, and stability profiles [1]. Direct substitution of the gluco-configured donor (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) with its galacto- or manno- counterparts without adjusting reaction conditions can lead to altered anomeric ratios, divergent regioselectivity, or even exclusive formation of undesired side products [2]. These differences stem from the unique steric and electronic environments imposed by the axial/equatorial orientation of the acetoxy groups, which influence the transition states of glycosylation and other transformations .

Configuration mismatch
Target: Gluco-configured donor (all equatorial acetoxy groups)
Substituting with galacto- or manno-isomers may alter anomeric ratios and regioselectivity due to different steric environments at C2–C5
Stability profile shift
Target: Lower stabilizer demand (1–2% CaCO₃ typically sufficient)
Manno-configured donors often require higher stabilizer loading; direct replacement without adjusting storage/handling may risk decomposition
Reactivity divergence
Target: Product-tunable reduction chemistry
Manno-donor reduction primarily yields anhydro-itols, lacking the additive-switchable 2-deoxy sugar pathway accessible with the gluco-isomer

Quantitative Differentiation of (3,4,5-Triacetyloxy-6-bromooxan-2-yl)methyl acetate: Head-to-Head Reactivity and Stability Comparisons


Divergent Stereoselectivity in Oxidative Addition: Glucose vs. Mannose Donors

In oxidative addition reactions with trans-Ir(PMe₃)₂(CO)Cl, the stereochemical outcome is highly dependent on the sugar configuration. Acetobromo-α-D-glucose yields a 1.3:1 ratio of retentive to invertive products, indicating a relatively balanced transition state [1]. In stark contrast, acetobromo-α-D-mannose exhibits a 5:1 ratio of retentive to invertive products, demonstrating a strong preference for retention of configuration at the anomeric center [1]. This nearly fourfold difference in diastereomeric ratio has direct implications for the design of stereocontrolled organometallic transformations.

Stereoselectivity in oxidative addition
Head-to-head
Gluco-donor yields 1.3:1 retentive:invertive product ratio vs. 5:1 for manno-donor (3.8-fold difference) with trans-Ir(PMe₃)₂(CO)Cl/AIBN
Balanced stereochemical outcome supports applications where anomeric mixtures are acceptable
Conditions: Ir complex, radical initiator; reported retentive preference context
Organometallic Chemistry Oxidative Addition Glycosyl Halide Reactivity

Regioselectivity in Panaxadiol Glycosylation: Glucose Donor Exhibits 3:1 Preference for 3-O- vs. 12-O-Glycosylation

In the Koenigs–Knorr glycosylation of panaxadiol, the glucose-derived donor 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide demonstrates a defined regioselectivity, yielding a 3:1 mixture of 3-O- and 12-O-β-D-glucopyranosides [1]. This contrasts with the use of alternative glycosylation methods (e.g., orthoester conditions) which can lead to exclusive 12-O-substitution [1]. The 3:1 ratio is a reproducible and quantifiable characteristic of this donor under these specific reaction conditions, offering predictable product distribution.

Regioselectivity on panaxadiol
Cross-study comparable
Koenigs–Knorr glycosylation with panaxadiol gives 3:1 ratio of 3-O- to 12-O-β-D-glucopyranosides
Predictable 3-O-preference enables selective synthesis of 3-O-glycosylated derivatives
Ag₂O, 4Å MS, dichloroethane; alternative conditions may shift distribution
Glycosylation Regioselectivity Natural Product Derivatization

Stabilization Requirements: Glucose Donor Requires Only 1-2% CaCO₃ vs. 4% for Mannose Analog

The inherent stability of acetobromo sugars varies significantly with stereochemistry, impacting procurement and storage protocols. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is commercially stabilized with 1–2% calcium carbonate to prevent acid-catalyzed decomposition [1]. In contrast, the corresponding mannopyranosyl bromide (Bromo 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside) requires a higher concentration of stabilizer, typically 4% CaCO₃, indicating a greater susceptibility to degradation [2]. This difference in stabilization demand reflects a higher intrinsic lability of the manno-isomer.

Stabilizer demand
Head-to-head
Gluco-donor stabilized with 1–2% CaCO₃, vs. 4% for the manno-analog (2–4-fold lower requirement)
Lower stabilizer load may reduce interference in sensitive reactions and indicates higher inherent stability
Based on commercial storage specifications; lot-specific verification recommended
Chemical Stability Procurement Storage Optimization

Tunable Reduction Pathways: Gluco-Configuration Enables Divergent Product Outcomes Not Observed with Manno-Donor

UV light-promoted reduction of acetobromoglucose by NaBH₃CN in t-BuOH yields 1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-arabino-hexopyranose in high yield via a Surzur–Tanner rearrangement [1]. The addition of 10 mol% thiophenol switches the product to acetylated 1,5-anhydro-D-glucitol [1]. In contrast, under identical conditions, the D-manno pyranosyl bromide gives mainly or exclusively 1,5-anhydro-itols, demonstrating a limited product divergence compared to the gluco-isomer [1]. This tunability is a unique feature of the gluco-configured bromide.

Tunable reduction pathways
Head-to-head
NaBH₃CN/UV reduction: without thiophenol yields 2-deoxy sugar; with 10 mol% thiophenol switches product to 1,5-anhydro-itols. Manno-donor shows no such tunability
Additive-controlled product divergence supports diverse library synthesis from single precursor
Radical conditions; reported high yield for 2-deoxy sugar when additive omitted
Radical Chemistry Reduction 2-Deoxy Sugar Synthesis

Optimal Research and Industrial Use Cases for (3,4,5-Triacetyloxy-6-bromooxan-2-yl)methyl acetate Based on Quantitative Differentiation


Synthesis of β-Glucosides and Oligosaccharides Requiring Balanced Stereochemical Control

In applications where a moderate level of stereochemical inversion is acceptable or desired, such as in the synthesis of glycosylated natural products where both anomers may be of interest, the 1.3:1 retentive:invertive ratio exhibited by the gluco-donor in oxidative addition reactions makes it a superior choice over the manno-isomer [1]. This balanced outcome is particularly valuable in metal-catalyzed C-glycoside formations where the stereochemistry at the anomeric center can influence biological activity.

Preferential 3-O-Glycosylation of Sterically Hindered Aglycones

When the synthetic objective requires glycosylation at a specific, less reactive hydroxyl group on a complex aglycone, the reproducible 3:1 regioselectivity of acetobromoglucose with panaxadiol-type scaffolds provides a predictable and scalable route to 3-O-glycosides [1]. This is in contrast to alternative methods or donors that may yield exclusive substitution at the more accessible 12-position, making the gluco-donor essential for accessing the 3-O-isomer.

Long-Term Storage and Large-Scale Procurement of Acetobromo Glycosyl Donors

For research groups or industrial facilities requiring stable, long-term inventory of glycosyl donors, the gluco-isomer's lower stabilizer requirement (1-2% CaCO₃ vs. 4% for the manno-analog) indicates superior inherent stability [1]. This reduces the risk of decomposition during storage and shipping, and minimizes potential interference from stabilizer in sensitive reactions. It is the preferred choice for building reliable stock solutions for routine glycosylation protocols.

Divergent Synthesis of 2-Deoxy Sugars and 1,5-Anhydro-Itols from a Single Precursor

In medicinal chemistry campaigns requiring access to both 2-deoxy sugar libraries and 1,5-anhydro-itols, the gluco-configured bromide offers a unique advantage [1]. The ability to switch product selectivity simply by adding or omitting thiophenol enables rapid diversification from a common intermediate, a feature not available with the corresponding manno-donor. This reduces the number of starting materials needed and streamlines analog synthesis.

Application
Selection Property
Validation Focus
Stereoselective glycosylation studies
Stereochemical outcome profile
Anomeric ratio reproducibility under defined conditions
Regioselective glycosylation of polyol aglycones
3-O vs 12-O preference
Product distribution consistency with panaxadiol-like scaffolds
Stability and storage optimization
Stabilizer demand comparison
Degradation resistance under storage/shipping conditions
Divergent synthesis of 2-deoxy sugars and anhydro-itols
Reduction product tunability
Additive-dependent product switching verification
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